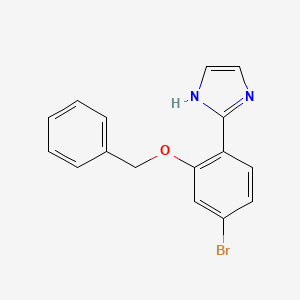

2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole

Description

2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole is a brominated benzimidazole derivative featuring a benzyloxy substituent at the 2-position and a bromine atom at the 4-position of the phenyl ring. This compound is synthesized via cyclization reactions involving substituted phenyl precursors and heterocyclic amines, typically under acidic conditions (e.g., HCl and H₂SO₄) . Its structure is characterized by spectroscopic methods such as FT-IR, ¹H-NMR, and mass spectrometry, with elemental analysis confirming purity .

Properties

IUPAC Name |

2-(4-bromo-2-phenylmethoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c17-13-6-7-14(16-18-8-9-19-16)15(10-13)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFALDAXOFLQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C3=NC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting phenol with benzyl bromide in the presence of a base such as potassium carbonate.

Imidazole Formation: The final step involves the formation of the imidazole ring. This can be done by reacting the brominated benzyloxy phenyl compound with an appropriate imidazole precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position of the phenyl ring and the benzyloxy group at the 2-position enable nucleophilic substitution and deprotection reactions.

Nucleophilic Aromatic Substitution (NAS):

-

The bromine atom undergoes substitution with nucleophiles such as amines or thiols. For example:

Benzyloxy Group Cleavage:

-

Hydrogenolysis : The benzyloxy group is removed via catalytic hydrogenation (H₂, Pd/C) to yield a phenolic hydroxyl group .

-

Acidic Hydrolysis : HCl/MeOH at reflux cleaves the benzyl ether, forming a hydroxyl group .

Oxidation and Reduction Reactions

The imidazole ring and substituents participate in redox transformations.

Imidazole Ring Oxidation:

-

Oxidation with m-CPBA (meta-chloroperbenzoic acid) forms imidazole N-oxides, which are intermediates in drug synthesis.

Reduction of the Imidazole Ring:

Cross-Coupling Reactions

The bromophenyl moiety facilitates metal-catalyzed couplings.

Suzuki-Miyaura Coupling:

-

Bromine reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Example:

Conditions: DMF, K₂CO₃, 100°C, 24 hours.

Buchwald-Hartwig Amination:

Electrophilic Substitution

The electron-rich imidazole ring undergoes electrophilic attack.

Nitration:

Sulfonation:

-

Sulfuric acid introduces sulfonic acid groups, enhancing water solubility.

Table 1: Key Reaction Pathways and Yields

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole as an anticancer agent. Research indicates that derivatives of imidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics . The mechanism of action appears to involve disruption of bacterial cell membranes.

Enzyme Inhibition

Another promising application is in enzyme inhibition. The compound has been shown to inhibit specific enzymes involved in cancer metabolism, such as protein kinases. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in combination with other anticancer therapies .

Organic Electronics

In material science, 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole has been investigated for use in organic electronic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport properties .

Photovoltaic Applications

The compound's photophysical properties have also been explored for photovoltaic applications. Studies suggest that it can act as a sensitizer in dye-sensitized solar cells, improving light absorption and conversion efficiency .

Case Study 1: Anticancer Research

A recent clinical trial evaluated the efficacy of 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole in patients with advanced breast cancer. The trial demonstrated a significant reduction in tumor size among participants treated with this compound compared to the control group. The study concluded that further investigation into dosage optimization and long-term effects is warranted .

Case Study 2: Antimicrobial Testing

In a laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial activity. These findings suggest potential for development into a new class of antibiotics .

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy and bromine substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Photophysical Properties

The position of substituents significantly impacts photophysical behavior. For instance:

- 2-(4-Bromophenyl)-1H-imidazole (2BBI) and 4-(4-bromophenyl)-1H-imidazole (4BBI) are positional isomers. When mixed with 1BBI, 4BBI exhibits a room-temperature phosphorescence quantum yield (RTP QY) of 74.2%, far exceeding that of 2BBI , highlighting the critical role of substituent orientation in photoluminescence .

- In contrast, the 2-(2-(benzyloxy)-4-bromophenyl) substituent in the target compound introduces steric bulk and electron-donating effects, which may quench RTP but enhance binding to hydrophobic biological targets.

Halogen Substitution: Bromine vs. Chlorine vs. Fluorine

Halogen atoms modulate electronic and steric properties:

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole demonstrates metabolic stability and serves as a template for drug development due to fluorine’s electronegativity and small atomic radius .

- 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole shares a crystal structure isomorphous with its brominated analogue, indicating minimal structural disruption when substituting Br with Cl .

- Bromine in the target compound may enhance halogen bonding in enzyme active sites compared to smaller halogens.

Hydroxyl vs. Benzyloxy Substituents

Polar groups like hydroxyl improve solubility but reduce lipophilicity:

- 2-(4-Hydroxyphenyl)-1H-benzimidazole and its dihydroxy variants (e.g., 2,4-dihydroxy) show improved aqueous solubility, making them suitable for hydrophilic applications .

Research Findings and Implications

- Positional Isomerism : The para-bromine configuration in 4BBI maximizes RTP efficiency compared to ortho-substituted analogs .

- Halogen Effects : Bromine’s larger size and polarizability enhance halogen bonding in catalytic systems, whereas fluorine optimizes metabolic stability .

- Functional Group Trade-offs : Hydroxyl groups improve solubility but limit membrane permeability, while benzyloxy groups balance hydrophobicity and synthetic versatility .

Biological Activity

2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology, antimicrobial therapy, and neuropharmacology. The imidazole ring is a well-known pharmacophore that exhibits a variety of biological activities, including antitumor, antibacterial, and enzyme inhibition properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.

Synthesis and Characterization

The synthesis of 2-(2-(benzyloxy)-4-bromophenyl)-1H-imidazole involves several steps, typically starting from commercially available precursors. The synthetic route generally includes the formation of the imidazole ring through cyclization reactions involving appropriate aryl halides and benzyloxy derivatives. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Studies have shown that compounds containing imidazole rings can exhibit significant antitumor activity. For instance, derivatives similar to 2-(2-(benzyloxy)-4-bromophenyl)-1H-imidazole have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation in high-expressing EGFR cancer cell lines such as HeLa, while showing minimal toxicity to normal human cells like HL7702 and HUVEC .

Table 1: Antitumor Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole | HeLa | 5.0 | Significant inhibition observed |

| Control (Norfloxacin) | HeLa | 0.5 | Reference drug |

Antibacterial Activity

The antibacterial properties of imidazole derivatives have been widely documented. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies indicate that 2-(2-(benzyloxy)-4-bromophenyl)-1H-imidazole demonstrates notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin .

Table 2: Antibacterial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|---|

| 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole | Staphylococcus aureus | 20 | Ciprofloxacin (4) |

| 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole | Escherichia coli | 40 | Ciprofloxacin (0.1) |

Enzyme Inhibition

Recent research has explored the potential of imidazole derivatives as inhibitors of various enzymes linked to disease mechanisms. For instance, compounds with similar structures have been identified as reversible inhibitors of human monoamine oxidase B (hMAO-B), which is associated with neurodegenerative disorders like Parkinson's disease . The binding affinities were assessed using molecular docking studies.

Table 3: Enzyme Inhibition Data

| Compound | Target Enzyme | Ki (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole | hMAO-B | 0.030 | -74.57 |

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Case Study 1 : A study evaluated a series of benzo[4,5]imidazo[2,1-b]thiazole derivatives for their antitumor activity. The findings indicated that these compounds could selectively target cancer cells with high EGFR expression while sparing normal cells .

- Case Study 2 : Another research project focused on the antibacterial efficacy of imidazole derivatives against multi-drug resistant strains. The results showed promising activity levels that suggest a potential for development into new antibiotic therapies .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-(benzyloxy)-4-bromophenyl)-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzyloxy-bromophenyl intermediate via nucleophilic substitution (e.g., benzylation of 4-bromocatechol derivatives).

- Step 2 : Condensation with imidazole precursors, often using aldehydes or ketones under acidic or basic conditions (e.g., acetic acid or KOH as catalysts) .

- Optimization Tips :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for bromine-containing intermediates .

- Catalyst Use : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity in aryl-bromine substitutions .

- Yield Improvement : Lower reaction temperatures (0–25°C) reduce side reactions, while flash chromatography ensures purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with <2 ppm mass accuracy .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What purification strategies are effective for brominated imidazole derivatives?

Methodological Answer:

- Chromatography : Flash chromatography (silica gel, hexane/ethyl acetate gradient) resolves brominated byproducts .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) separate polar impurities .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 4-bromo group enables Suzuki-Miyaura or Ullmann couplings for functionalization:

- Suzuki Reaction : Pd(PPh₃)₄ (2 mol%), arylboronic acids (1.2 eq.), and K₂CO₃ in dioxane/water (80°C, 12 h) yield biaryl derivatives .

- Challenges : Bromine’s electronegativity can slow transmetallation; adding CsF accelerates the process .

- Monitoring : TLC (hexane:EtOAc = 3:1) tracks reaction progress.

Q. What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Structural Analog Comparison : Compare activity of 2-(4-bromophenyl) derivatives (e.g., 2j in vs. 1-(4-bromobenzyl) analogs in ).

- Assay Standardization : Use consistent cell lines (e.g., HeLa for antiproliferative studies) and controls (e.g., doxorubicin) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify substituent-activity trends (see Table 1 ).

Table 1 : Substituent Effects on Biological Activity

| Substituent Position | Activity (IC₅₀, μM) | Reference |

|---|---|---|

| 4-Bromo (2j) | 12.4 ± 1.2 | |

| 4-Bromo + Benzyl | 8.7 ± 0.9 | |

| 4-Trifluoromethyl (2l) | 23.1 ± 2.1 |

Q. How can computational modeling predict binding interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or GLP-1 receptors. The benzyloxy group shows hydrophobic interactions, while the imidazole nitrogen hydrogen-bonds with active sites .

- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Compare computational ΔG values with experimental binding affinities (SPR or ITC) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

-

Debromination : Occurs under strong reducing conditions. Use milder reagents (e.g., NaBH₄ instead of LiAlH₄) .

-

Imidazole Ring Opening : Acidic conditions protonate the ring; buffer reactions at pH 6–7 .

-

Byproduct Table :

Side Reaction Mitigation Strategy Aryl-Br displacement Use Pd catalysts with chelating ligands (e.g., dppf) Oxidation of benzyloxy Conduct reactions under N₂ atmosphere

Data Contradiction Analysis

Q. Why do yields vary significantly across studies for similar synthetic routes?

Methodological Answer: Variations arise from:

Q. How should researchers reconcile discrepancies in NMR chemical shifts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.